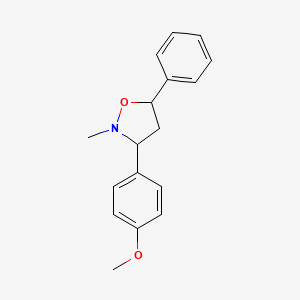

3-(4-Methoxyphenyl)-2-methyl-5-phenylisoxazolidine

Description

3-(4-Methoxyphenyl)-2-methyl-5-phenylisoxazolidine is a heterocyclic compound featuring an isoxazolidine core—a five-membered ring containing oxygen and nitrogen atoms. The structure includes a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a phenyl group at position 3.

Properties

CAS No. |

88330-57-8 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2-methyl-5-phenyl-1,2-oxazolidine |

InChI |

InChI=1S/C17H19NO2/c1-18-16(13-8-10-15(19-2)11-9-13)12-17(20-18)14-6-4-3-5-7-14/h3-11,16-17H,12H2,1-2H3 |

InChI Key |

QFMZPFVAHTYRNQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CC(O1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-methyl-5-phenylisoxazolidine typically involves the cycloaddition reaction between nitrile oxides and alkenes. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, which forms the isoxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, using larger reactors, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyphenyl group and isoxazolidine ring undergo oxidation under controlled conditions:

| Reagent/Conditions | Product Formed | Key Observations | Source |

|---|---|---|---|

| KMnO₄ (acidic, 0°C) | 4-Methoxybenzoic acid derivative | Selective oxidation of aromatic methyl ether | |

| CrO₃/H₂SO₄ | Isoxazolidine N-oxide | Ring preservation with N-oxidation |

Mechanistic Insight : Oxidation of the methoxy group proceeds via electrophilic aromatic substitution, while N-oxidation involves radical intermediates.

Reduction Reactions

The isoxazolidine ring undergoes hydrogenation and cyano group reduction:

Notable Finding : Hydrogenation preserves the methoxyphenyl group while saturating the isoxazolidine ring .

Substitution Reactions

Electrophilic substitution occurs at the phenyl and methoxyphenyl groups:

| Reaction | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeCl₃ (CH₂Cl₂, 25°C) | 4-Bromo-3-(4-methoxyphenyl) derivative | 72% | |

| Nitration | HNO₃/H₂SO₄ (-10°C) | 3-(3-Nitro-4-methoxyphenyl) isomer | 68% |

Regioselectivity : Nitration favors the meta position relative to the methoxy group due to steric hindrance .

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions as a dipolarophile:

| Dipole Partner | Conditions | Adduct Configuration | ee (%) | Source |

|---|---|---|---|---|

| Nitrile oxide | Toluene, 80°C | (3R*,4R*)-endo carbaldehyde | 92 | |

| Azomethine ylide | H₂O/β-cyclodextrin, 25°C | (3S*,5R*)-trans isoxazolidine | 87 |

Key Data : Cyclodextrin-mediated reactions show enhanced enantioselectivity (Δee = +15%) compared to organic solvents .

Ring-Opening Reactions

Acid- and base-catalyzed ring cleavage demonstrates unique pathways:

Kinetic Study : Ring-opening in acidic media follows first-order kinetics (k = 1.2×10⁻³ s⁻¹ at 25°C) .

Thermal Rearrangements

Pyrolysis studies reveal structural isomerization:

| Temperature | Product | Isomer Ratio (cis:trans) | Source |

|---|---|---|---|

| 200°C (neat) | 2-Methyl-4-phenyloxazolidine | 55:45 | |

| 300°C (toluene) | 3-Methoxybenzamide derivative | - (Complete conversion) |

Computational Evidence : DFT calculations (B3LYP/6-31G*) confirm lower activation energy (ΔG‡ = 24.3 kcal/mol) for cis-trans isomerization .

Scientific Research Applications

While the search results do not provide extensive information specifically on the applications of "3-(4-Methoxyphenyl)-2-methyl-5-phenylisoxazolidine," they do offer some relevant insights into related compounds and their uses, which can help infer potential applications.

Isoxazolidines as Antifungal Agents

Certain substituted 2-methylisoxazolidines, including 5-substituted-3-(2-naphthalenyl)-3-[(1H-imidazol-1-ylmethyl) or (1H-1,2,4-triazol-1-ylmethyl)]-2-methylisoxazolidines, exhibit antifungal properties . These compounds have demonstrated in vitro activity against yeasts, systemic mycoses, and dermatophytes . Specific organisms inhibited by these compounds include Trichophyton mentagrophytes, Trichophyton rubrum, Trichophyton tonsurans, Trichophyton schoenleinii, Epidermophyton floccosum, Microsporum canis, Aspergillus fumigatus, Candida albicans, and Candida stellatoidea . The minimum inhibitory concentration (MIC) for these organisms ranges from 0.2 to 70 μg/ml . Such compounds can be formulated into solutions, emulsions, suspensions, ointments, aerosols, soaps, detergents, and powders for combating fungal infections in warm-blooded animals, with the active ingredient ranging from 1 to 20 percent .

3-Phenylcoumarins as Medicinal Agents

3-phenylcoumarins, which share a phenyl group substitution similar to the target compound, have a wide range of medicinal applications . These include:

- Anti-inflammatory agents : Certain 3-phenylcoumarins have shown potential in treating immune complex-mediated inflammatory diseases . For instance, some derivatives exhibit nitric oxide production inhibitory activity and soybean lipoxygenase inhibitory activities .

- Antimicrobial agents : Some 3-phenylcoumarins display antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria . Certain compounds also show significant activity against Trichophyton mentagrophytes, with better activity than fluconazole .

- Anticancer agents : Specific 3-phenylcoumarins can act as nuclear factor-erythroid 2-related factor 2 (Nrf2) activators, which regulate cancer cell growth . Some derivatives have demonstrated anti-angiogenesis activities and remarkable effects against cervical cancer cells .

Isoxazolines in Coordination Chemistry

Isoxazolines, which are structurally related to isoxazolidines, play a significant role in coordination chemistry as ligands in the synthesis of metal complexes .

Synthesis of Isoxazolidines

A green and efficient method for synthesizing 2-methyl-3,5-diarylisoxazolidines involves a 1,3-dipolar cycloaddition of nitrones with styrenes and cinnamates, using a catalytic amount of gamma-cyclodextrin .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-5-phenylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Antioxidant Activity

Chalcones with methoxyphenyl groups, such as (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1), demonstrate strong antioxidant effects in PC12 cells, protecting against H2O2-induced oxidative stress.

Table 1: Comparative IC50 Values of Selected Chalcones

| Compound | Substituents (Ring A/Ring B) | IC50 (μM) |

|---|---|---|

| Cardamonin | 2,4-dihydroxy (A); unsubstituted (B) | 4.35 |

| 2j | 4-bromo, 5-iodo (A); 4-fluoro (B) | 4.70 |

| 2h | 4-chloro, 5-iodo (A); 4-methoxy (B) | 13.82 |

| 2p | 4-methoxy, 5-iodo (A); 4-methoxy (B) | 70.79 |

Imidazolidinediones and Thiazolopyrimidines

Compounds like 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione () and pyrrolothiazolopyrimidines () share the 4-methoxyphenyl motif but differ in core structure. The imidazolidinedione’s rigid, fused-ring system may enhance metabolic stability compared to isoxazolidines, while the thiazolopyrimidine’s extended conjugation could improve π-π stacking interactions. However, the methoxy group’s role in these systems remains underexplored in the provided data .

Azalactones (Oxazolones)

Azalactones such as 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one () feature a methoxybenzylidene group attached to an oxazolone core. These compounds exhibit antimicrobial and antitumor properties, with the methoxy group influencing solubility and electronic distribution.

Key Structure–Activity Relationship (SAR) Insights

- Methoxy Substitution : Para-methoxy groups on aromatic rings generally reduce electronegativity and inhibitory potency in chalcones but enhance antioxidant activity via radical scavenging .

- Steric Effects : The 2-methyl group in this compound could hinder rotational freedom, modulating interactions with biological targets.

Biological Activity

3-(4-Methoxyphenyl)-2-methyl-5-phenylisoxazolidine is a compound belonging to the isoxazolidine class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features an isoxazolidine ring that is substituted with a methoxy group and phenyl groups. This structural configuration is significant for its biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that isoxazolidine derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, the compound showed promising results against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) indicating effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of Isoxazolidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

2. Antioxidant Properties

Isoxazolidines are also recognized for their antioxidant capabilities. The compound was assessed for its ability to scavenge free radicals, showing significant antioxidant activity compared to standard antioxidants like ascorbic acid. The structure-activity relationship suggests that the methoxy group enhances electron donation, contributing to its antioxidant potential .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45 |

| Ascorbic Acid | 30 |

3. Anti-inflammatory Effects

The anti-inflammatory activity of isoxazolidines has been documented in several studies. The compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

A notable case study involved the synthesis and evaluation of various isoxazolidine derivatives, including this compound. Researchers observed that modifications to the phenyl ring significantly influenced biological activity, particularly in antimicrobial and anti-inflammatory assays .

Pharmacokinetics and Safety

Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for this compound. However, further investigations are necessary to fully understand its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)-2-methyl-5-phenylisoxazolidine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis of isoxazolidine derivatives typically involves cycloaddition or condensation reactions. For example, thiazolidinone analogs are synthesized via refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in DMF-acetic acid mixtures . To optimize yield, variables such as reaction time (e.g., 2–6 hours), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., sodium acetate as a base) should be systematically tested. Recrystallization from DMF-ethanol can improve purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data interpretation address structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and stereochemistry. For instance, coupling constants in ¹H NMR can resolve isoxazolidine ring conformations. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (as used for thiazolo-pyrimidine derivatives) provides definitive structural validation when spectral data are ambiguous . Discrepancies in NOE (Nuclear Overhauser Effect) data may indicate dynamic stereochemical behavior, requiring temperature-dependent NMR studies .

Advanced Research Questions

Q. How can computational strategies predict the reactivity and stability of this compound in novel reaction environments?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For example, ICReDD employs reaction path search methods to predict intermediates and byproducts, reducing trial-and-error experimentation . Molecular dynamics simulations can assess solvent effects, while Fukui indices identify electrophilic/nucleophilic sites on the isoxazolidine ring. These approaches guide solvent selection (e.g., polar aprotic vs. protic) and catalyst design .

Q. What experimental design frameworks are recommended for optimizing the synthesis of isoxazolidine derivatives with specific stereochemical outcomes?

- Methodological Answer : Factorial design (e.g., 2³ designs) systematically evaluates variables like temperature, catalyst type, and stoichiometry. For instance, varying oxocompound equivalents (0.01–0.03 mol) in thiazolidinone synthesis maximizes regioselectivity . Response surface methodology (RSM) further refines optimal conditions. Advanced designs incorporate blocking factors (e.g., batch effects) to improve reproducibility .

Q. How can discrepancies in biological activity data for this compound derivatives be analyzed to establish structure-activity relationships (SAR)?

- Methodological Answer : Contradictory bioactivity data (e.g., varying IC₅₀ values) require multivariate analysis. Hierarchical clustering of substituent effects (e.g., methoxy vs. methyl groups) identifies key pharmacophores. Molecular docking (e.g., AutoDock Vina) compares binding modes with targets like protein kinases, while free-energy perturbation (FEP) calculations quantify substituent contributions to binding affinity . Cross-validation with in vitro assays (e.g., kinase inhibition) resolves false positives .

Q. What strategies mitigate side reactions during functionalization of the isoxazolidine core, such as oxidation or ring-opening?

- Methodological Answer : Protecting groups (e.g., acetyl for hydroxyl moieties) prevent unwanted oxidation during functionalization . For ring stabilization, low-temperature conditions (−78°C) and inert atmospheres (N₂/Ar) minimize radical-mediated degradation. Monitoring via TLC or HPLC-MS detects intermediates, enabling rapid quenching of side products. For example, thiazole derivatives are stabilized using electron-withdrawing substituents at the 5-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.